N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide
Overview
Description
N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C9H17N3O2 . It has a molecular weight of 199.25 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide is1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h8H,2-6,10H2,1H3,(H,11,13)
. The SMILES string is CC(=O)NC1(CCCCCC1)\\C(N)=N\\O
. Physical And Chemical Properties Analysis
N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide is a solid substance . It has a molecular weight of 199.25 .Scientific Research Applications
Structural Aspects and Properties :
- N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, a derivative related to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, has been studied for its structural aspects and properties. This compound forms gels with mineral acids and crystalline salts, showing potential in materials science for its unique physical properties (Karmakar et al., 2007).
Synthesis and Chemical Transformations :
- Research has focused on synthesizing novel compounds using N-cyclohexyl(cyano-acetamide), which is structurally similar to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide. These synthesized compounds are pivotal for creating functionalized 2-imino-2,5-dihydrofurans, indicating their importance in organic synthesis and heterocyclic chemistry (Avetisyan et al., 2010).
Chemoselective Acetylation in Drug Synthesis :
- N-(2-Hydroxyphenyl)acetamide, a compound related to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, plays a critical role as an intermediate in the natural synthesis of antimalarial drugs. Research on its chemoselective monoacetylation, using various acyl donors and conditions, highlights its significance in the pharmaceutical industry (Magadum & Yadav, 2018).
Application in Coordination Chemistry :
- A study on substituted N-(silatran-1-ylmethyl)acetamides, related structurally to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, shows their use in forming Co(II) and Cu(II) coordination complexes. These complexes have been examined for their structure and antioxidant activity, demonstrating their potential in coordination chemistry and as antioxidants (Chkirate et al., 2019).
Heterocyclic Synthesis Utility :
- The compound 2-cyano-N-(2-hydroxyethyl) acetamide, structurally similar to N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, has been reviewed for its preparation methods and chemical reactivity. It serves as an important intermediate for synthesizing various heterocyclic systems, highlighting its role in the field of synthetic organic chemistry (Gouda et al., 2015).
Safety And Hazards
The safety information for N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h14H,2-6H2,1H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJEYJLFMHXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCCCC1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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